N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a complex organic compound that features both naphthalene and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxy-2-(naphthalen-1-yl)ethylamine with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in anti-inflammatory and anti-cancer research.
Mechanism of Action
The mechanism of action of N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-2-(naphthalen-1-yl)acetonitrile
- 1-(2-hydroxy-2-phenyl-ethyl)-3-naphthalen-1-yl-urea
- 2-hydroxy-N,N-dimethyl-2-naphthalen-1-yl-acetamide
Uniqueness
N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is unique due to the presence of both naphthalene and trifluoromethyl groups, which confer distinct chemical and physical properties. These groups enhance its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O3/c22-21(23,24)14-8-10-15(11-9-14)26-20(29)19(28)25-12-18(27)17-7-3-5-13-4-1-2-6-16(13)17/h1-11,18,27H,12H2,(H,25,28)(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQJPIZYOJWEHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.